5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate
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Overview
Description
5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate is a versatile chemical compound used in diverse scientific research. Its applications range from drug development to materials science, making it a valuable tool for studying various biological and chemical processes.
Preparation Methods
The synthesis of 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by sulfonation and butoxylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted quinoline derivatives.
Oxidation and Reduction: These reactions can modify the quinoline ring or the sulfonate group, often using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction, utilizing palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
This compound is extensively used in:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: For studying enzyme interactions and cellular processes.
Medicine: In drug development, particularly for targeting specific biological pathways.
Industry: In materials science for developing new polymers and advanced materials.
Mechanism of Action
The mechanism by which 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and sulfonate esters. Compared to these, 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized research applications.
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-butoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2NO4S/c1-3-4-10-26-18-8-7-14(11-13(18)2)28(24,25)27-20-17(22)12-16(21)15-6-5-9-23-19(15)20/h5-9,11-12H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJDPJOSCSZIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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